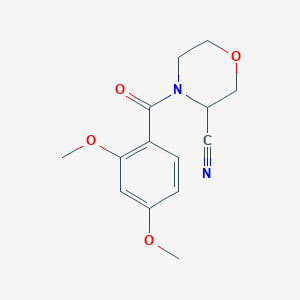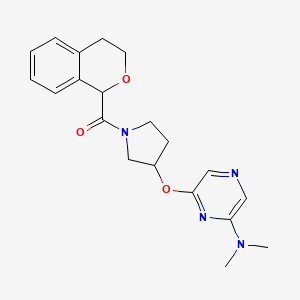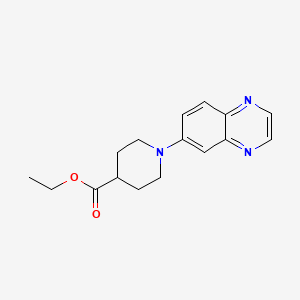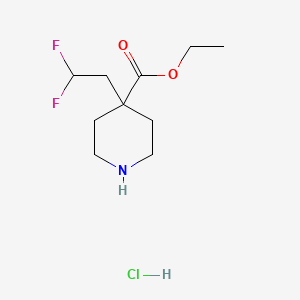![molecular formula C17H14N8OS B2580270 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034366-88-4](/img/structure/B2580270.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various techniques. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives can be complex and varied. The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .科学的研究の応用
Synthetic Methodologies and Heterocyclic Chemistry Research in the field often involves the synthesis of novel heterocyclic compounds, which are crucial frameworks in many pharmaceuticals. For example, the synthesis of V-triazolo[4,5-d]pyrimidines highlights methodologies for creating complex structures that could be relevant to the synthesis and modification of the compound (Albert & Thacker, 1972). Similarly, the work on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the potential for such compounds to have significant bioactivity (Rahmouni et al., 2016).
Biological Activity and Drug Development The development of compounds with specific biological activities is a primary focus of medicinal chemistry. Studies like the synthesis and biological evaluation of pyrazolopyrimidines and related structures for anticancer and anti-inflammatory activities provide a template for assessing the potential biological effects of the compound (Abu‐Hashem et al., 2020). This approach could guide the experimental design for evaluating the compound's bioactivity and therapeutic potential.
Antimicrobial and Anticancer Evaluation The exploration of new compounds for antimicrobial and anticancer applications is critical in addressing the ongoing need for novel therapeutics. The synthesis and characterization of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm provide insights into the methodology for evaluating the bioactivity of novel compounds (Soliman et al., 2020). Such research can inform the biological evaluation of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide, particularly in assessing its potential as an antimicrobial or anticancer agent.
作用機序
Target of Action
Similar compounds have been studied for their inhibitory activities against cancer cell lines .
Mode of Action
It is noted that similar compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell growth and death .
Result of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines, suggesting that this compound may also have anticancer effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Compounds with similar structures have been studied . For instance, ligands containing the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif have been used for generating d and f metal coordination complexes and supramolecular self-assemblies .
Cellular Effects
In vitro cytotoxic evaluation of similar compounds indicated that some exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, some compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
It is speculated that it might interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Metabolic Pathways
Similar compounds have been used in the formation of dendritic and polymeric networks .
Subcellular Localization
Similar compounds have been used in the formation of supramolecular self-assemblies .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8OS/c26-16(23-17-22-12-3-1-2-4-13(12)27-17)11-6-24(7-11)14-5-15(20-9-19-14)25-10-18-8-21-25/h1-5,8-11H,6-7H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNNBAQRKVPSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopentyloxy-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylacetamide](/img/structure/B2580187.png)

![N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580191.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2580192.png)
![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)

![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2580199.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2580205.png)

![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)

